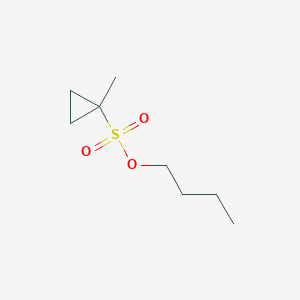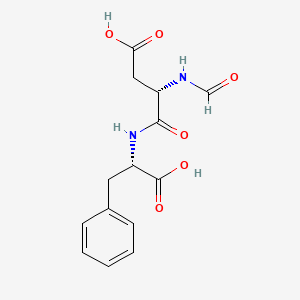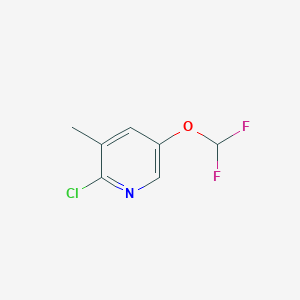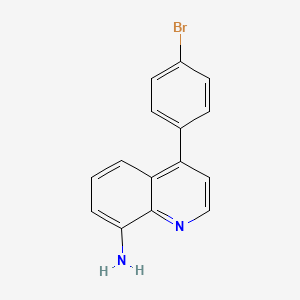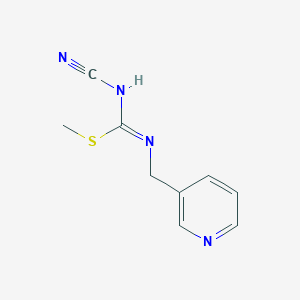
methyl N-cyano-N'-(pyridin-3-ylmethyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea is a compound that belongs to the class of organic compounds known as isothioureas. These compounds are characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound has a pyridine ring, a cyano group, and a methyl group attached to the isothiourea moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea typically involves the reaction of pyridine-3-carboxaldehyde with methyl isothiocyanate and a cyanide source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
On an industrial scale, the production of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the isothiourea moiety play crucial roles in these interactions, forming hydrogen bonds or covalent bonds with the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-pyrid-3-ylmethyl-N’-cyano-S-ethylisothiourea
- N-pyrid-3-ylmethyl-N’-cyano-S-propylisothiourea
- N-pyrid-3-ylmethyl-N’-cyano-S-butylisothiourea
Uniqueness
N-pyrid-3-ylmethyl-N’-cyano-S-methylisothiourea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the pyridine ring enhances its ability to interact with biological targets, while the cyano and isothiourea groups contribute to its versatility in chemical reactions.
Properties
Molecular Formula |
C9H10N4S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
methyl N-cyano-N'-(pyridin-3-ylmethyl)carbamimidothioate |
InChI |
InChI=1S/C9H10N4S/c1-14-9(13-7-10)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
VCQFVMYUNDNYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NCC1=CN=CC=C1)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


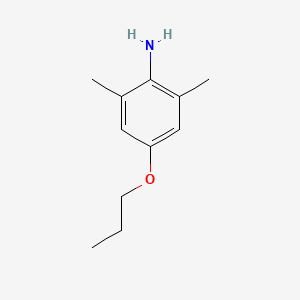
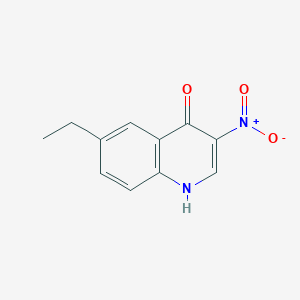
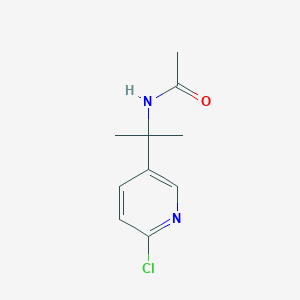
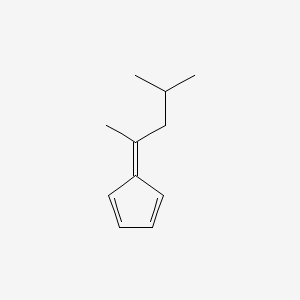
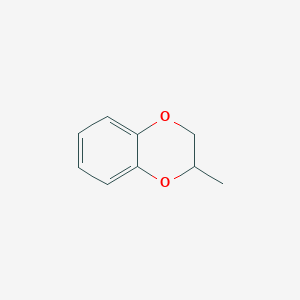
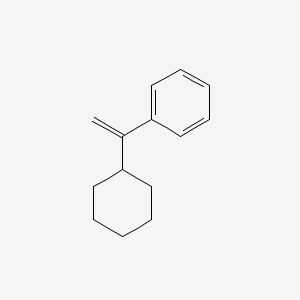
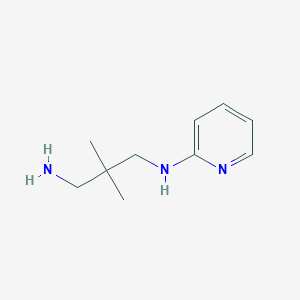
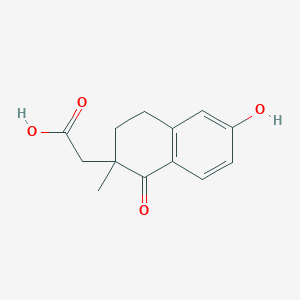
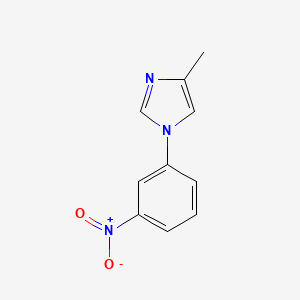
![2,3,5,6,7,8-Hexahydro-1H-pyrrolo[3,4-b]indolizin-1-one](/img/structure/B8724725.png)
